

theoretical properties of d-Cysteine methyl ester

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Compound of Interest

Compound Name: *d-Cysteine methyl ester*

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An In-Depth Technical Guide to the Theoretical Properties of **D-Cysteine Methyl Ester**

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine methyl ester, the methyl ester derivative of the non-proteinogenic amino acid D-cysteine, is a pivotal chiral building block in synthetic chemistry and pharmaceutical development. Its unique structural features—a reactive thiol, a primary amine, and a methyl ester—confer a distinct profile of reactivity and utility. This guide provides a comprehensive exploration of the theoretical and practical properties of **D-cysteine methyl ester**. We will delve into its physicochemical and spectroscopic characteristics, supported by computational insights into its electronic structure and reactivity. Furthermore, this document outlines key experimental protocols for its synthesis and analysis, offering a robust framework for its application in research and development.

Introduction: The Significance of a Chiral Thiol

D-cysteine methyl ester is a derivative of the D-enantiomer of cysteine, an amino acid not typically incorporated into proteins in higher organisms.^{[1][2]} The presence of the D-

configuration at the alpha-carbon provides stereochemical stability against enzymatic degradation by many common proteases, a highly desirable trait in drug design. The esterification of the carboxyl group to a methyl ester enhances its utility in organic synthesis, particularly in solution-phase peptide synthesis, by protecting the C-terminus and modifying its solubility profile.^{[2][3]}

The compound is most commonly handled as its hydrochloride salt (CAS 70361-61-4), which exists as a more stable, white crystalline powder, readily soluble in polar solvents.^{[2][4]} Its core value lies in the trifecta of its functional groups: the nucleophilic thiol (-SH), the basic amine (-NH₂), and the hydrolyzable ester (-COOCH₃). This functionality makes it a versatile precursor for synthesizing peptidomimetics, therapeutic agents targeting oxidative stress, and various heterocyclic compounds.^{[5][6]}

Physicochemical and Structural Properties

The fundamental properties of **D-cysteine methyl ester** dictate its handling, storage, and reaction conditions. As the hydrochloride salt, it is more stable and easier to manage in a laboratory setting compared to its free base form.^[2]

Property	Value	Source(s)
Chemical Name	Methyl (2S)-2-amino-3-mercaptopropanoate hydrochloride	[2]
Synonyms	H-D-Cys-OMe·HCl, Methyl D-cysteinate hydrochloride	[2]
CAS Number	70361-61-4 (Hydrochloride Salt)	[2][4]
Molecular Formula	C ₄ H ₉ NO ₂ S · HCl	[2]
Molecular Weight	171.65 g/mol (Hydrochloride Salt)	[2]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	135 °C	[4]
Specific Rotation [α] ²⁰ /D	+1.5° to +3.5° (c=20, MeOH)	[4]
Solubility	Soluble in water and methanol	[2][3][4]

Molecular Structure and Functional Group Analysis

The structure of **D-cysteine methyl ester** is defined by a central chiral carbon atom bonded to four different groups, conferring its optical activity.

Figure 1: Molecular structure of **D-cysteine methyl ester** with key functional groups highlighted.

- **Thiol (-SH) Group:** This is the most reactive site, acting as a potent nucleophile and a reducing agent. It is susceptible to oxidation, readily forming a disulfide bond to yield D-cystine dimethyl ester.[1][3]
- **Amine (-NH₂) Group:** The α -amino group is basic and nucleophilic, serving as the key site for peptide bond formation during synthesis.[1]

- Methyl Ester (-COOCH₃) Group: This group protects the carboxylic acid from participating in unwanted side reactions and increases the compound's lipophilicity compared to D-cysteine. It is, however, prone to hydrolysis under both acidic and basic conditions.[1][7]

Computational and Spectroscopic Profile

Theoretical Insights from Computational Chemistry

Computational studies, particularly using density functional theory (DFT), have provided deep insights into the molecule's electronic structure and reactivity. Gas-phase studies on the closely related L-cysteine methyl ester radical cation (CysOMe^{•+}) have revealed fascinating discrepancies between theoretical predictions and experimental observations.[8][9] While DFT calculations predicted that the most stable structure would have the radical site on the α -carbon, experimental IR spectroscopy and ion-molecule reactions demonstrated that the radical is, in fact, localized on the sulfur atom.[8][9] This structure, though thermodynamically less stable, is kinetically persistent.[8] Such findings are critical for understanding its behavior in mass spectrometry and in radical-mediated biological processes.

Further computational work on peptides containing D-cysteine has explored how its stereochemistry subtly alters peptide conformation and intrinsic properties like gas-phase acidity.[10]

Spectroscopic Signatures

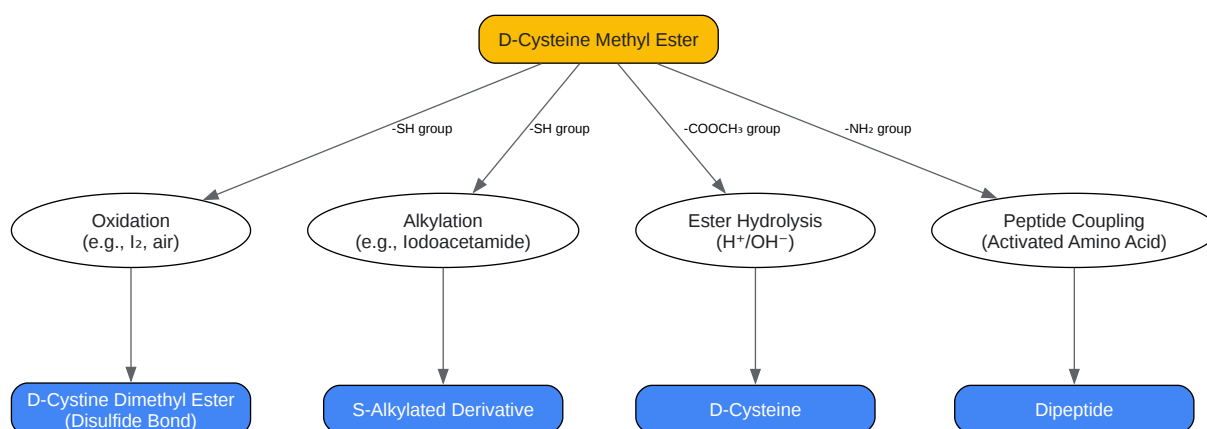
While comprehensive spectral libraries for the D-enantiomer are less common than for its L-counterpart, the spectroscopic properties can be reliably predicted based on its functional groups.

- ¹H NMR: A proton NMR spectrum would show characteristic signals for the α -proton, the two diastereotopic β -protons adjacent to the sulfur, the thiol proton, and the methyl ester singlet. In D₂O, the amine and thiol protons would exchange. Based on data for related compounds, the methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.6-3.8 ppm.[11][12]
- ¹³C NMR: The carbon spectrum would display distinct peaks for the methyl ester carbon, the α -carbon, the β -carbon, and the carbonyl carbon.[13]

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the amine, a strong C=O stretch from the ester group (typically $\sim 1740\text{ cm}^{-1}$), and a weak S-H stretch from the thiol group ($\sim 2550\text{ cm}^{-1}$).^[14]
- Mass Spectrometry (MS): In mass spectrometry, **D-cysteine methyl ester** will show a clear molecular ion peak corresponding to its mass. Fragmentation patterns will typically involve losses related to the ester and thiol side chain.^[15]

Chemical Reactivity and Synthetic Utility

The reactivity of **D-cysteine methyl ester** is a composite of its three primary functional groups, making it a versatile tool in synthesis.



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Figure 2: Key reaction pathways for **D-cysteine methyl ester**.

- Thiol-Mediated Reactions: The thiol group is a strong nucleophile and readily participates in S-alkylation reactions with electrophiles like iodoacetic acid or N-ethylmaleimide.^[16] It can

also undergo disulfide exchange reactions or be oxidized to form a disulfide bridge, a reaction fundamental to protein folding and structure.[1][16]

- **Peptide Synthesis:** The primary amine allows **D-cysteine methyl ester** to act as the amine component in peptide coupling reactions. It can be coupled with an N-protected activated amino acid to form a dipeptide, a foundational step in building larger peptide chains.[17]
- **Ester Hydrolysis:** The methyl ester can be cleaved under aqueous acidic or basic conditions to yield the free carboxylic acid, D-cysteine.[7] This reaction is often a final deprotection step in a synthetic sequence.
- **Heterocycle Formation:** The molecule is a precursor for synthesizing thiazolidine derivatives through condensation with aldehydes or ketones, a reaction useful in creating novel heterocyclic scaffolds for drug discovery.[1][18]

Applications in Drug Development and Research

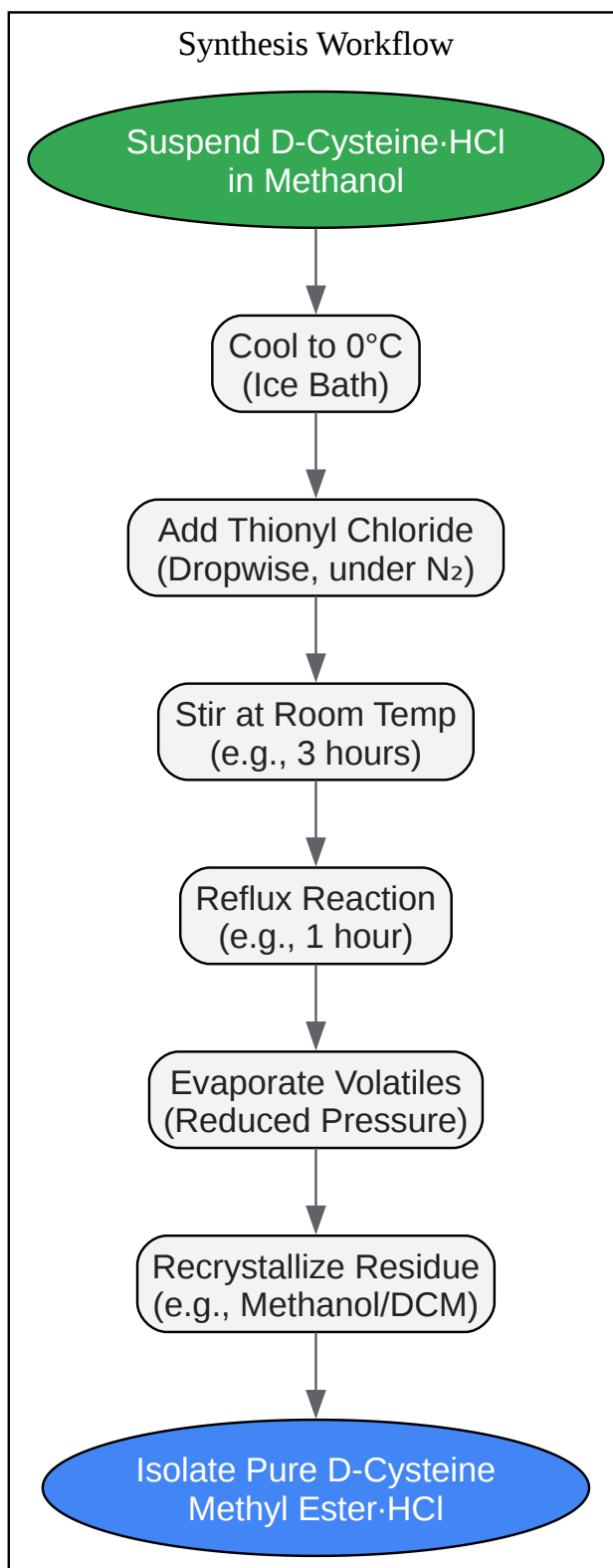
The unique properties of **D-cysteine methyl ester** and its derivatives make them valuable in several areas of research:

- **Pharmaceutical Development:** As a chiral building block, it is used to synthesize complex molecules where specific stereochemistry is crucial for biological activity.[5] Its ethyl ester counterpart, D-cysteine ethyl ester, has been studied for its ability to counteract opioid-induced respiratory depression, highlighting the therapeutic potential of D-thiol esters.[19][20]
- **Antioxidant Research:** Thiol-containing compounds are critical for cellular redox homeostasis. D-cysteine esters can serve as cell-permeant precursors to D-cysteine, potentially bolstering intracellular antioxidant defenses.[5]
- **Protein Engineering and Modification:** The reactivity of the thiol group is exploited to modify proteins, create specific cross-links, or introduce probes for studying protein structure and function.[2][3]

Key Experimental Methodologies

Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of **D-cysteine methyl ester hydrochloride** from D-cysteine using a classic Fischer esterification method.



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Figure 3: Workflow for the synthesis of **D-cysteine methyl ester hydrochloride**.

Methodology:

- **Reaction Setup:** Suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 35 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.[1]
- **Acid Catalyst Addition:** Cool the suspension to 0°C using an ice bath. Add thionyl chloride (approx. 7-8 equivalents) dropwise via a syringe while stirring. This reaction generates HCl in situ, which catalyzes the esterification.[1]
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Following this, heat the mixture to reflux for 1 hour to drive the reaction to completion.[1]
- **Workup and Isolation:** Cool the reaction mixture and remove all volatile components under reduced pressure using a rotary evaporator.[1]
- **Purification:** Recrystallize the resulting crude solid from a suitable solvent system, such as a methanol-dichloromethane mixture, to afford the pure product as a white solid.[1]

Causality: Thionyl chloride reacts with methanol to produce HCl gas and dimethyl sulfite. The in situ generation of anhydrous HCl is a clean and effective way to catalyze the esterification while avoiding the addition of water, which would shift the equilibrium away from the product.

Refluxing ensures the reaction goes to completion.

Protocol: Quantification of Free Thiol Content

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is widely used for the colorimetric quantification of free thiol groups.

Methodology:

- **Reagent Preparation:** Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0). Prepare a standard curve using known concentrations of **D-**

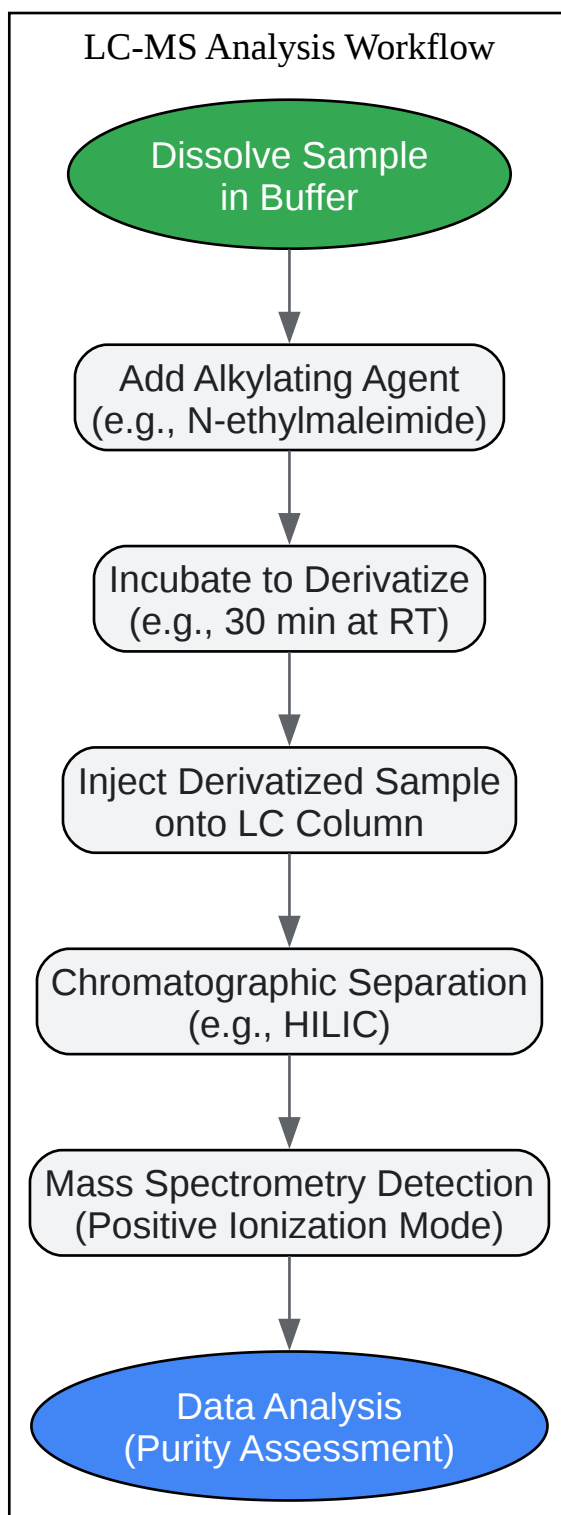
cysteine methyl ester.

- Reaction: In a microplate well or cuvette, mix a known volume of the sample containing **D-cysteine methyl ester** with the DTNB solution.
- Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature. The thiol group of the cysteine ester will react with DTNB in a disulfide exchange reaction, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[16]
- Measurement: Measure the absorbance of the yellow-colored TNB²⁻ product at 412 nm using a spectrophotometer.[16]
- Quantification: Determine the concentration of thiol in the sample by comparing its absorbance to the standard curve.

Self-Validation: The use of a fresh, accurately prepared standard curve with each assay is critical for validation. A blank containing only the buffer and DTNB should be run to zero the spectrophotometer, ensuring that only the absorbance from the TNB²⁻ product is measured.

Protocol: Purity Analysis by LC-MS

Due to the reactivity of the thiol group, derivatization prior to analysis is often necessary to obtain reproducible results and prevent on-column oxidation.



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Sources

- [1. Cysteine methyl ester](#)  Grokopedia [grokopedia.com]
- [2. CAS 70361-61-4: D-Cysteine,methyl ester, hydrochloride \(1:...](#) [cymitquimica.com]
- [3. CAS 88806-98-8: D-Cysteine, methyl ester | CymitQuimica](#) [cymitquimica.com]
- [4. D-Cysteine Methyl Ester Hydrochloride | 70361-61-4 | Tokyo Chemical Industry UK Ltd.](#) [tcichemicals.com]
- [5. chemimpex.com](#) [chemimpex.com]
- [6. Cysteine methyl ester - Wikipedia](#) [en.wikipedia.org]
- [7. The interaction of cysteine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of cysteine methyl ester - Journal of the Chemical Society A: Inorganic, Physical, Theoretical \(RSC Publishing\)](#) [pubs.rsc.org]
- [8. Structure and reactivity of the cysteine methyl ester radical cation - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [9. researchgate.net](#) [researchgate.net]
- [10. Scholarly Commons - Research & Creativity Showcase: Studies of the Gas-phase Acidity of D/L-Cysteine-Containing Polyalanine Peptides with Computational Chemistry and Mass Spectrometry](#) [scholarlycommons.pacific.edu]
- [11. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents](#) [patents.google.com]
- [12. repository.lsu.edu](#) [repository.lsu.edu]
- [13. spectrabase.com](#) [spectrabase.com]
- [14. L-Cysteine methyl ester hydrochloride\(18598-63-5\) IR Spectrum](#) [m.chemicalbook.com]
- [15. D-Cysteine | C3H7NO2S | CID 92851 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [16. Reactions of Cysteine](#) [employees.csbsju.edu]
- [17. Organic Syntheses Procedure](#) [orgsyn.org]

- [18. D-Cystine Dimethyl Ester|Research Chemical \[benchchem.com\]](#)
- [19. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats \[frontiersin.org\]](#)
- [20. mouseion.jax.org \[mouseion.jax.org\]](#)
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